molecular formula C12H17ClN2 B2882448 1-[1-(2-Chlorophenyl)ethyl]piperazine CAS No. 512775-15-4

1-[1-(2-Chlorophenyl)ethyl]piperazine

Cat. No.: B2882448
CAS No.: 512775-15-4
M. Wt: 224.73
InChI Key: JGFYDJGEOKSTPX-UHFFFAOYSA-N
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Description

1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS 512775-15-4) is a high-purity organic compound supplied with a minimum purity of ≥95% . This chemical features a piperazine scaffold, which is a privileged structure in medicinal chemistry known for its broad and potent biological activities . With a molecular formula of C₁₂H₁₇ClN₂ and a molecular weight of 224.73 g/mol , this compound is related to the class of phenylpiperazines, which are of significant interest in neuroscience and pharmacology research . Piperazine derivatives are extensively studied for their interactions with various serotonin (5-HT) receptor subtypes . While the specific profile of this 2-chlorophenyl analog is a subject of ongoing research, related compounds like meta-Chlorophenylpiperazine (mCPP) are known to act as agonists or antagonists at key serotonin receptors such as 5-HT 2A , 5-HT 2B , and 5-HT 2C . These receptors are critical targets for investigating conditions such as anxiety, depression, feeding behavior, and migraines . Researchers utilize this compound as a key intermediate or reference standard in the design and synthesis of novel bioactive molecules, leveraging the piperazine ring's versatility . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use. The product is typically stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(2-chlorophenyl)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFYDJGEOKSTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis of 1 1 2 Chlorophenyl Ethyl Piperazine

Established Synthetic Pathways for Piperazine (B1678402) Core Structures

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been established. nih.gov These methods can be broadly categorized into those that build the ring from acyclic precursors and those that modify existing cyclic structures.

One common approach involves the cyclization of diethanolamine (B148213) with an aniline (B41778). For instance, diethanolamine can be reacted with thionyl chloride to produce bis(2-chloroethyl)amine, which is then cyclized with an appropriate aniline, such as 3-chloroaniline, to form the corresponding N-arylpiperazine. google.com Another classical method is the reaction of an N-substituted aniline with bis(2-chloroethyl)amine. mdpi.com

Modern synthetic methods offer more versatility and efficiency. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions are frequently employed for the N-arylation of piperazine. mdpi.com These cross-coupling reactions are highly effective for forming the bond between an aryl halide and a nitrogen atom of the piperazine ring. Aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings also provides a direct route to N-arylpiperazines. mdpi.com

More recent innovations include photoredox catalysis, which enables the C-H functionalization of piperazines, and various annulation protocols for the de novo synthesis of the ring. mdpi.com For example, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and an aldehyde can produce 2-substituted piperazines. organic-chemistry.org A simplified, one-pot procedure for preparing monosubstituted piperazines from a protonated piperazine salt has also been developed, which avoids the need for protecting groups. nih.gov

Table 1: Summary of Key Synthetic Methods for the Piperazine Core

Method Description Key Reagents/Catalysts Reference
Classical Cyclization Reaction of an aniline with bis(2-haloethyl)amine or cyclization of diethanolamine derivatives. Aniline, bis(2-chloroethyl)amine google.commdpi.com
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide with piperazine. Palladium catalyst, phosphine (B1218219) ligand, base mdpi.com
Ullmann-Goldberg Reaction Copper-catalyzed cross-coupling of an aryl halide with piperazine. Copper catalyst, base mdpi.com
Aromatic Nucleophilic Substitution (SNAr) Reaction of piperazine with an electron-deficient aryl halide. Electron-deficient arene, base mdpi.com
Photoredox Catalysis Visible-light-promoted reactions, including C-H functionalization and annulation. Photoredox catalyst (e.g., Iridium complex) mdpi.comorganic-chemistry.org
One-Pot Monosubstitution Direct reaction of a protonated piperazine salt with an electrophile. Piperazine monohydrochloride, electrophile, heterogeneous catalyst nih.gov

Targeted Synthesis Strategies for 1-[1-(2-Chlorophenyl)ethyl]piperazine Analogs

The synthesis of this compound specifically involves the formation of a bond between a piperazine nitrogen and the chiral ethyl group. The primary methods to achieve this are nucleophilic substitution and reductive amination. nih.gov

Nucleophilic Substitution: This strategy involves the reaction of piperazine (or a mono-protected derivative like N-Boc-piperazine) as a nucleophile with an electrophilic 1-(2-chlorophenyl)ethyl substrate. The substrate is typically an alkyl halide, such as 1-(2-chlorophenyl)ethyl bromide or chloride, or a sulfonate ester like a tosylate or mesylate, which are excellent leaving groups. The reaction is generally performed in the presence of a base to neutralize the acid formed during the reaction.

Reductive Amination: This is a highly effective method for forming C-N bonds. The synthesis would start with 2'-chloroacetophenone, which is reacted with piperazine to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ to yield the final product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). nih.gov

The synthesis of analogous structures provides insight into these methodologies. For example, the synthesis of 2-(4-(2-((2-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile involves the reaction of a piperazine derivative with a side chain containing a good leaving group, illustrating a nucleophilic substitution pathway. mdpi.com Similarly, the synthesis of Flibanserin begins with the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. mdpi.com

Enantioselective Synthesis and Resolution of Stereoisomers

The 1-(2-chlorophenyl)ethyl group contains a stereocenter, meaning the compound exists as a pair of enantiomers. The separation of these enantiomers or the direct synthesis of a single enantiomer is critical for pharmaceutical applications.

Asymmetric synthesis aims to create a specific enantiomer directly. wikipedia.org This is often achieved by using a chiral auxiliary—a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral piperazines, a chiral auxiliary can be incorporated into the piperazine ring or the side chain precursor. rsc.org For instance, auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam can be used to control the stereoselective alkylation of a substrate. wikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically pure product. Organocatalysis has been successfully applied to the enantioselective synthesis of C2-functionalized piperazines. nih.gov Furthermore, transition metal catalysis, such as the asymmetric palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones, can produce highly enantioenriched intermediates that are subsequently converted to the desired chiral piperazines. nih.gov

When a racemic mixture is synthesized, the enantiomers can be separated in a process called chiral resolution. wikipedia.org The most common method for resolving amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic amine base, this compound, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org

This reaction creates a pair of diastereomeric salts (e.g., (R)-amine·(S)-acid and (S)-amine·(S)-acid). Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.orgpharmtech.com This difference allows for their separation by fractional crystallization. libretexts.org One of the diastereomeric salts will typically crystallize preferentially from a suitable solvent, allowing it to be isolated by filtration. The purified diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the desired pure enantiomer of the amine. wikipedia.org

Commonly used chiral resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The choice of resolving agent and solvent is often determined empirically to achieve the best separation. wikipedia.orgulisboa.pt

Table 2: Comparison of Enantioselective Methods

Method Principle Advantages Disadvantages
Asymmetric Synthesis Direct formation of one enantiomer using chiral auxiliaries or catalysts. High theoretical yield (up to 100%); avoids separation steps. Requires development of specific stereoselective reactions; catalysts/auxiliaries can be expensive.
Chiral Resolution Separation of a racemic mixture by converting enantiomers into separable diastereomers. Technically straightforward and scalable; well-established for amines. pharmtech.comulisboa.pt Maximum theoretical yield is 50% for the desired enantiomer (without a racemization process); can be laborious. wikipedia.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and improving process efficiency, especially for large-scale production. Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time.

In N-alkylation reactions, the choice of base and solvent can significantly impact the reaction rate and selectivity. For large-scale syntheses, minimizing the formation of byproducts, such as the double alkylation of piperazine, is critical. This can often be achieved by using a large excess of piperazine or by employing a mono-protected piperazine derivative. mdpi.com

For diastereomeric resolution, optimization involves screening various resolving agents and solvents to find the combination that provides the largest difference in solubility between the diastereomeric salts. ulisboa.pt The molar ratio of the resolving agent to the racemic substrate is another critical parameter that can be adjusted to maximize the yield and enantiomeric excess of the desired product. ulisboa.pt

Molecular Interactions and Receptor Pharmacology of 1 1 2 Chlorophenyl Ethyl Piperazine

In Vitro Receptor Binding Affinity and Selectivity

The in vitro receptor binding profile of a compound is crucial for understanding its potential pharmacological effects. For arylpiperazine derivatives, affinity for serotonin (B10506) and dopamine (B1211576) receptors is a common characteristic, with substitutions on both the phenyl and piperazine (B1678402) rings significantly influencing the binding affinity and selectivity.

Serotonin Receptor Subtype Binding Profiles (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT7)

Arylpiperazines are a well-established class of compounds that interact with a variety of serotonin (5-HT) receptor subtypes. The nature of the substituent on the phenyl ring and the group attached to the second nitrogen of the piperazine ring are key determinants of affinity and selectivity.

For the 5-HT1A receptor, N4-substitution of arylpiperazines can significantly enhance binding affinity. For instance, derivatives with a phthalimido or benzamido group at the end of a four-methylene unit attached to the N4 position of the piperazine ring have demonstrated high affinity for 5-HT1A sites. nih.gov The presence of a 2-methoxy group on the phenyl ring is also a common feature in high-affinity 5-HT1A ligands. nih.gov

Regarding the 5-HT2A and 5-HT2C receptors, the stimulus effects of the related compound meta-chlorophenylpiperazine (mCPP) are thought to be mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. The affinity of various antagonists for these receptors has been shown to correlate with their ability to block the effects of mCPP.

Interactive Data Table: General Serotonin Receptor Affinity for Arylpiperazine Analogs

Receptor SubtypeGeneral Affinity of Arylpiperazine AnalogsKey Structural Features Influencing Affinity
5-HT1A Moderate to HighN4-substitution with bulky groups; 2-methoxy on phenyl ring
5-HT1B ModerateOften considered a target for simple arylpiperazines
5-HT2A VariableInfluenced by both aryl and N4-substituents
5-HT2C VariableInfluenced by both aryl and N4-substituents
5-HT7 VariableA target for various arylpiperazine derivatives

Dopamine Receptor Subtype Binding Profiles (e.g., D1, D2, D3, D4, D5)

Arylpiperazine derivatives are also known to possess affinity for dopamine receptors, particularly the D2-like family (D2, D3, and D4). The substitution pattern on the aryl ring plays a critical role in determining affinity and selectivity. For example, N-(2-methoxyphenyl)piperazine and N-(2,3-dichlorophenyl)piperazine analogs have been shown to have a high affinity for D3 receptors. nih.gov

The development of selective D3 receptor ligands is an active area of research, with arylpiperazines serving as a common scaffold. Modifications to the linker and the terminal fragment attached to the piperazine nitrogen are crucial for achieving selectivity over the highly homologous D2 receptor.

Given the structural similarities, 1-[1-(2-Chlorophenyl)ethyl]piperazine may exhibit affinity for D2 and/or D3 receptors, though the precise binding constants are not documented.

Interactive Data Table: General Dopamine Receptor Affinity for Arylpiperazine Analogs

Receptor SubtypeGeneral Affinity of Arylpiperazine AnalogsKey Structural Features Influencing Affinity
D1-like (D1, D5) Generally LowerNot a primary target for most arylpiperazines
D2-like (D2, D3, D4) Moderate to HighHighly dependent on aryl substitution and N4-linker/terminal group

Other Neurotransmitter System Interactions (e.g., Adrenergic Receptors, Histamine (B1213489) Receptors, Sigma Receptors, Transporters like DAT, NET, SERT)

Beyond serotonergic and dopaminergic systems, arylpiperazines can interact with a range of other molecular targets.

Adrenergic Receptors: Many arylpiperazine derivatives exhibit a significant affinity for α1-adrenergic receptors. nih.govresearchgate.net The nature of the substituents on the 5-arylidene fragment of related hydantoin (B18101) derivatives has been shown to influence α1-adrenoceptor affinity. nih.gov

Histamine Receptors: Certain piperazine and piperidine (B6355638) derivatives have been investigated as histamine H3 receptor antagonists.

Sigma Receptors: Piperazine analogs have been found to possess high-to-moderate affinity for both σ1 and σ2 receptor subtypes.

Monoamine Transporters: The parent compound 1-phenyl-piperazine and its analogs can bind to the serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET) transporters. The related compound 1-(3-chlorophenyl)-4-phenethylpiperazine was found to have a high affinity for the dopamine transporter (DAT).

Functional Receptor Activity Assays (Agonism, Antagonism, Partial Agonism, Inverse Agonism)

Determining the functional activity of a compound at its binding sites is essential to predict its physiological effects. For arylpiperazine derivatives, a spectrum of functional activities has been observed.

For example, the related compound meta-chlorophenylpiperazine (mCPP) has been shown to act as an antagonist at the 5-HT7 receptor. In studies of 5-arylidenehydantoin derivatives with a phenylpiperazine-hydroxypropyl fragment, compounds were evaluated for their antagonistic properties at α1-adrenoceptors. nih.gov

The functional activity of this compound at its potential target receptors has not been specifically reported. Based on the activities of similar compounds, it could potentially act as an agonist, antagonist, or partial agonist at various serotonin, dopamine, and adrenergic receptors. Functional assays such as GTPγS binding, calcium mobilization, or adenylyl cyclase activity assays would be required to elucidate its precise functional profile.

Structure-Activity Relationships (SAR) of this compound and Analogs

The systematic study of how chemical structure relates to biological activity (SAR) is a cornerstone of medicinal chemistry. For arylpiperazine derivatives, extensive SAR studies have been conducted.

Impact of Substituent Modifications on Receptor Affinity and Efficacy

The pharmacological profile of arylpiperazines is highly tunable through chemical modifications at several key positions.

Aryl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. For example, a 2-methoxy substituent on the phenyl ring is often associated with high affinity for the 5-HT1A receptor. nih.gov In a series of 5-arylidenehydantoin derivatives, the number and position of methoxy (B1213986) groups on the benzylidene moiety influenced α1-adrenoceptor affinity. nih.gov The 2-chloro substituent in this compound is expected to significantly impact its receptor binding profile compared to unsubstituted or differently substituted analogs.

Piperazine N4-Substituent: The group attached to the N4 position of the piperazine ring is a major determinant of affinity and selectivity. For 5-HT1A receptors, increasing the length of an alkyl chain and adding a terminal phthalimido or benzamido group can dramatically increase affinity. nih.gov

Ethyl Bridge: The ethyl group connecting the 2-chlorophenyl moiety to the piperazine ring in the target compound is another point of potential modification that would influence its pharmacological properties.

Stereochemical Influences on Pharmacological Activity of this compound

The introduction of a chiral center in a pharmacologically active molecule can lead to significant differences in the biological activity of its corresponding enantiomers. In the case of this compound, the carbon atom to which the 2-chlorophenyl group is attached is a stereocenter, giving rise to two enantiomers: (R)-1-[1-(2-Chlorophenyl)ethyl]piperazine and (S)-1-[1-(2-Chlorophenyl)ethyl]piperazine. While specific research on the stereochemical influences on the pharmacological activity of this particular compound is not extensively documented in publicly available literature, general principles of stereopharmacology and data from structurally related compounds allow for a discussion of the potential implications of this chirality.

Stereoisomers of a drug can exhibit pronounced differences in their interactions with biological targets such as receptors and enzymes, which are themselves chiral. This enantioselectivity can manifest in various aspects of a drug's profile, including its pharmacodynamics (receptor binding affinity, intrinsic activity) and pharmacokinetics (absorption, distribution, metabolism, and excretion).

For many neurologically active piperazine derivatives, the spatial arrangement of substituents is a critical determinant of their receptor binding profiles. It is well-established that one enantiomer may exhibit significantly higher affinity for a particular receptor subtype compared to its mirror image. This disparity in binding can lead to one enantiomer being responsible for the desired therapeutic effect (the eutomer), while the other may be less active or even contribute to undesirable side effects (the distomer).

In the broader context of arylpiperazine derivatives, stereochemistry has been shown to be a key factor in modulating activity at various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. For instance, the orientation of the aryl group relative to the piperazine ring can influence the molecule's ability to fit into the binding pocket of a receptor. The specific conformation adopted by the (R) and (S) enantiomers of this compound would likely result in differential interactions with the amino acid residues of their target receptors.

Without specific experimental data, a quantitative comparison in the form of a data table cannot be provided.

Absence of Specific Research Data for this compound

An extensive review of available scientific literature reveals a significant lack of specific in vivo pharmacological data for the chemical compound This compound . The requested investigation into its neurochemical and behavioral effects in animal models could not be completed as the search results did not yield studies pertaining to this exact molecule.

The available research predominantly focuses on a structurally related but distinct compound, 1-(3-chlorophenyl)piperazine (B195711) , also known as meta-chlorophenylpiperazine (m-CPP). It is crucial to distinguish between these two compounds as their pharmacological profiles are not interchangeable.

The key structural differences are:

Isomeric Position of the Chloro Group: The requested compound has a chlorine atom at the 2-position (ortho) of the phenyl ring, whereas the widely studied m-CPP has it at the 3-position (meta). This difference in substituent placement can significantly alter the molecule's interaction with biological targets.

Due to these critical molecular distinctions, extrapolating data from m-CPP to predict the effects of this compound would be scientifically unsound and speculative. Research on m-CPP indicates a complex pharmacological profile, including modulation of serotonergic and dopaminergic systems, and effects on locomotor activity, anxiety, and feeding behavior. nih.govnih.govnih.govresearchgate.netnih.gov However, these findings are specific to the meta-isomer and cannot be accurately attributed to the ortho-isomer containing an ethyl bridge.

Therefore, without dedicated preclinical studies on this compound, it is not possible to provide an accurate and scientifically validated article on its in vivo pharmacology as per the requested outline. The subsections concerning neurotransmitter modulation, enzyme activity, locomotor and exploratory behavior, anxiety-related behaviors, and feeding behavior remain unaddressed due to the absence of specific data.

In Vivo Pharmacological Investigations in Animal Models

Neurophysiological Responses and Electrophysiological Studies

Similarly, the scientific literature lacks any data on the neurophysiological or electrophysiological effects of 1-[1-(2-Chlorophenyl)ethyl]piperazine. Such studies would typically involve techniques like in vivo or in vitro electrophysiology (e.g., patch-clamp, field potential recordings) to examine the compound's effects on neuronal firing, synaptic plasticity (such as long-term potentiation or depression), and ion channel function in various brain regions. In the absence of such studies, the mechanism of action of this compound at the neuronal level remains uncharacterized.

Due to the lack of specific data for this compound, no data tables can be generated.

Metabolic Fate and Biotransformation of 1 1 2 Chlorophenyl Ethyl Piperazine

Identification of Major Metabolic Pathways

The metabolism of arylpiperazine compounds is a multifaceted process involving Phase I functionalization reactions and Phase II conjugation reactions. These pathways work in concert to detoxify and facilitate the excretion of the compound. For chlorophenylpiperazine (B10847632) derivatives, the primary metabolic routes include aromatic hydroxylation, N-dealkylation, and subsequent degradation of the piperazine (B1678402) ring, followed by conjugation of the resulting metabolites. nih.gov

Aromatic hydroxylation is a principal Phase I metabolic pathway for many arylpiperazine compounds. researchgate.net This reaction introduces a hydroxyl group onto the aromatic ring, typically the chlorophenyl moiety. This process increases the polarity of the molecule, preparing it for subsequent conjugation reactions. For instance, the related metabolite m-chlorophenylpiperazine (mCPP) undergoes para-hydroxylation to form p-hydroxy-mCPP (OH-mCPP). nih.gov Similarly, 1-(2-pyrimidinyl)-piperazine is metabolized via hydroxylation. nih.gov This oxidative reaction is primarily catalyzed by the CYP2D6 isoenzyme. nih.govresearchgate.netnih.gov The introduction of a hydroxyl group not only aids in excretion but can also modulate the pharmacological activity of the molecule.

N-dealkylation, the cleavage of an alkyl group from a nitrogen atom, is another significant metabolic transformation for piperazine-containing compounds. nih.govsemanticscholar.org This reaction can occur at the nitrogen atom of the piperazine ring, leading to the removal of the (2-chlorophenyl)ethyl group. The process involves the enzymatic hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield a dealkylated amine and an aldehyde. semanticscholar.org

For many arylpiperazine derivatives, CYP3A4-dependent N-dealkylation is a major metabolic route, resulting in the formation of 1-aryl-piperazines. nih.govresearchgate.netnih.gov These metabolites can themselves be pharmacologically active. nih.gov Following N-dealkylation, the piperazine ring itself can undergo further degradation through various oxidative reactions, leading to ring-opening and the formation of smaller, more polar products that can be readily excreted. utexas.eduresearchgate.net

Following Phase I reactions such as hydroxylation, the resulting metabolites often undergo Phase II conjugation reactions. uomus.edu.iq These processes involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolites and facilitates their elimination from the body, primarily via urine. uomus.edu.iq

The most common conjugation reactions for hydroxylated metabolites are:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches glucuronic acid to the hydroxyl group. This is a major pathway for the elimination of many drugs and their metabolites. youtube.com

Sulfation: This reaction, mediated by sulfotransferases (SULTs), involves the addition of a sulfonate group. uomus.edu.iq

Acetylation: N-acetylation can also occur, particularly on amine groups exposed after ring degradation.

Hydroxylated arylpiperazine metabolites are typically excreted as conjugates. nih.govresearchgate.net These conjugation reactions generally lead to biologically inactive and non-toxic products that are readily excretable. uomus.edu.iq

Cytochrome P450 Enzyme Involvement in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the metabolism of a vast array of xenobiotics. youtube.comnih.gov The biotransformation of arylpiperazine derivatives is heavily dependent on the activity of specific CYP isoforms.

Research on various arylpiperazine compounds has identified several key CYP isoforms responsible for their metabolism. The specific enzymes involved can vary, but a general pattern has emerged for this class of molecules.

CYP2D6: This polymorphic enzyme is primarily responsible for the aromatic hydroxylation of the arylpiperazine moiety. nih.govresearchgate.netnih.govnih.gov The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can affect the rate of metabolism.

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is crucial for the metabolism of many drugs. nih.govresearchgate.net For arylpiperazine derivatives, it is the major isoform involved in N-dealkylation. nih.govresearchgate.netnih.govnih.gov The activity of CYP3A4 is also subject to inhibition or induction by other co-administered drugs, leading to potential drug-drug interactions. nih.govnih.gov

CYP1A2: This isoform is also involved in the metabolism of some piperazine-containing drugs and other xenobiotics like caffeine. wikipedia.orgpharmgkb.orgnih.gov Studies on compounds like perazine (B1214570) have shown that CYP1A2 can be involved in demethylation and sulfoxidation pathways. nih.govclinpgx.org Some fluorophenylpiperazine derivatives have shown inhibitory effects on CYP1A2, indicating an interaction with this enzyme. researchgate.net

Table 1: Key CYP Isoforms in Arylpiperazine Metabolism
CYP IsoformPrimary Metabolic ReactionReference Compounds
CYP2D6Aromatic Hydroxylationm-Chlorophenylpiperazine, 1-(2-pyrimidinyl)-piperazine researchgate.netnih.govnih.gov
CYP3A4N-DealkylationTrazodone, Nefazodone, Aripiprazole nih.govresearchgate.netnih.gov
CYP1A2Oxidative Metabolism (e.g., Demethylation, Sulfoxidation)Perazine, Thioridazine nih.govclinpgx.org

To investigate the metabolic pathways and identify the enzymes responsible for the biotransformation of a compound, in vitro studies using liver microsomes are essential. nih.gov Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the CYP family. nih.gov

In a typical experiment, the compound of interest is incubated with human liver microsomes in the presence of necessary cofactors, such as NADPH. nih.gov The reaction mixture is then analyzed over time to identify and quantify the metabolites formed. nih.gov To pinpoint the specific CYP isoforms involved, several approaches are used:

Correlation Analysis: The rate of metabolite formation is correlated with the activity of specific CYP isoforms in a panel of microsomes from different human donors. nih.govnih.gov

Recombinant Enzymes: The compound is incubated with individual, cDNA-expressed human CYP enzymes to directly assess which isoforms can catalyze the reaction. nih.govnih.gov

Selective Inhibition: Known chemical inhibitors specific to certain CYP isoforms are used to see if they block the formation of a particular metabolite in liver microsome incubations. nih.gov

These in vitro models are crucial for predicting a compound's metabolic fate in humans and for anticipating potential drug-drug interactions. nih.govnih.gov

Table 2: Summary of Metabolic Pathways for 1-[1-(2-Chlorophenyl)ethyl]piperazine
Metabolic PathwayDescriptionPrimary Enzymes InvolvedResulting Metabolites
Aromatic HydroxylationAddition of a hydroxyl (-OH) group to the chlorophenyl ring.CYP2D6 nih.govnih.govHydroxylated derivatives
N-DealkylationRemoval of the ethyl group from the piperazine nitrogen.CYP3A4 nih.govresearchgate.net1-(2-Chlorophenyl)piperazine
Piperazine Ring DegradationOxidative cleavage and opening of the piperazine ring structure.Various CYPsSmaller, polar amine derivatives
Conjugation (Glucuronidation/Sulfation)Attachment of glucuronic acid or a sulfate (B86663) group to hydroxylated metabolites.UGTs, SULTs uomus.edu.iqWater-soluble glucuronide or sulfate conjugates

Information on the Metabolic Fate of this compound is Not Publicly Available

Following a comprehensive search of publicly accessible scientific literature and databases, no specific information was found regarding the metabolic fate and biotransformation of the chemical compound this compound.

While studies are available for structurally related compounds, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), these findings are not applicable to this compound. Differences in chemical structure, including the position of the chlorine atom on the phenyl ring and the presence of an ethyl group, are known to significantly influence metabolic pathways. Extrapolating data from different compounds would be scientifically inaccurate and speculative.

Consequently, without primary research data, it is not possible to generate the requested content, including detailed findings and data tables on the metabolite profile of this compound.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Compound Separation

Chromatography is the cornerstone for the analysis of piperazine (B1678402) derivatives, providing the necessary separation from matrix components and other related substances. The choice of technique often depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of volatile and thermally stable compounds like phenylpiperazine derivatives. nih.govrsc.org For compounds containing nitrogen, a Nitrogen-Phosphorus Detector (NPD) can be used for enhanced selectivity and sensitivity, though MS is more common for its definitive identification capabilities.

In a typical GC-MS analysis of piperazine derivatives, the separation is achieved on a capillary column, such as a DB-17 or equivalent [(50%-Phenyl)-methylpolysiloxane] phase. hakon-art.com The method involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. hakon-art.comresearchgate.net Following separation, the compounds are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the compound. nih.gov

Studies on the closely related compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) demonstrate that GC-MS is effective for its detection in biological samples like urine. nih.gov A systematic toxicological analysis procedure often involves sample pre-treatment, including hydrolysis and extraction, followed by derivatization (e.g., acetylation) to improve chromatographic properties before GC-MS analysis. nih.gov Full-scan GC-MS allows for the identification of the parent compound and its metabolites. nih.gov

Table 1: Representative GC-MS Operating Conditions for Piperazine Derivative Analysis
ParameterConditionReference
Column DB-17 (or equivalent), 30 m x 0.53 mm, 1 µm film thickness hakon-art.com
Carrier Gas Helium, flow rate ~2 mL/min hakon-art.com
Injector Temperature 250°C hakon-art.comtsijournals.com
Detector Temperature 260°C (FID/NPD) or MS Transfer Line ~280°C hakon-art.com
Oven Program Initial 150°C for 10 min, ramp at 35°C/min to 260°C, hold for 2 min hakon-art.com
Ionization Mode Electron Ionization (EI) nih.govoup.com
Acquisition Mode Full Scan (m/z 42-450) or Selected Ion Monitoring (SIM) nih.govoup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of many pharmaceutical compounds and designer drugs in biological matrices due to its high sensitivity and specificity. mdpi.combjmu.edu.cn This technique is particularly well-suited for analyzing piperazine derivatives, which may be less volatile or thermally labile. mdpi.com

The methodology involves a liquid chromatograph that separates the sample components, followed by a mass spectrometer that detects and quantifies the analyte. Reversed-phase chromatography using columns like a C18 is common for separating piperazine derivatives. mdpi.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation. mdpi.comnih.gov

Electrospray ionization (ESI) in the positive mode is frequently used as the ionization source, as the piperazine nitrogen atoms are readily protonated to form [M+H]⁺ ions. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) enhances specificity by selecting the precursor ion (e.g., the [M+H]⁺ ion of 1-[1-(2-Chlorophenyl)ethyl]piperazine), fragmenting it, and monitoring specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits. bjmu.edu.cn

Table 2: Typical LC-MS/MS Parameters for Phenylpiperazine Analysis
ParameterConditionReference
Column Reversed-phase C18 (e.g., Xterra RP C18) nih.gov
Mobile Phase Gradient of Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) formate) mdpi.com
Flow Rate 0.2 - 0.4 mL/min mdpi.com
Ionization Source Electrospray Ionization (ESI), Positive Mode oup.commdpi.com
Acquisition Mode Multiple Reaction Monitoring (MRM) bjmu.edu.cn
Precursor Ion [M+H]⁺ nih.gov

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely available and cost-effective analytical technique. While simple piperazine lacks a strong UV chromophore, making direct detection difficult at low concentrations, substituted phenylpiperazines like this compound contain an aromatic ring system that absorbs UV light. hakon-art.comtsijournals.comjocpr.com The presence of the chlorophenyl group allows for direct detection, typically in the range of 210-260 nm. google.com

For related compounds without a suitable chromophore, a derivatization step is necessary. jocpr.comresearchgate.net For example, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative that can be detected at approximately 340 nm. jocpr.comresearchgate.net However, for this compound, direct analysis is feasible. The method uses a similar chromatographic setup to LC-MS, employing a reversed-phase column and a mobile phase of acetonitrile and a buffer solution. google.com A Diode Array Detector (DAD) is often preferred as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov

Table 3: Example HPLC-UV Conditions for Chlorophenyl Piperazine Analysis
ParameterConditionReference
Column Octadecyl silane (B1218182) bonded silica (B1680970) gel (C18) google.com
Mobile Phase Acetonitrile : Phosphate buffer (e.g., 50:50) google.com
Detection Wavelength 254 nm google.com
Flow Rate 1.0 mL/min jocpr.comgoogle.com
Column Temperature 30-35°C jocpr.comgoogle.com

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before instrumental analysis. The choice of technique depends on the sample type (e.g., urine, blood, seized powders) and the analytical method.

Common strategies include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For piperazines, which are basic compounds, the pH of the aqueous sample is adjusted to an alkaline value to ensure the analyte is in its neutral, free-base form, which can then be extracted into an organic solvent. nih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge to isolate the analyte from the sample. It offers advantages over LLE, including higher recovery, reduced solvent consumption, and easier automation.

Protein Precipitation (PP): For biological samples like plasma or serum, PP is a rapid and simple method to remove proteins that can interfere with analysis. It is often achieved by adding a cold organic solvent like acetonitrile. mdpi.comnih.gov

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For piperazine derivatives, derivatization may be employed to:

Improve volatility and thermal stability for GC analysis (e.g., acetylation). nih.gov

Introduce a UV-absorbing or fluorescent tag for HPLC analysis of compounds lacking a native chromophore. jocpr.comresearchgate.net

Enhance ionization efficiency for MS detection.

Improve chromatographic peak shape and resolution (e.g., trifluoroacetylation for GC-MS). researchgate.net

Spectrophotometric and Electrochemical Detection Approaches

While chromatographic methods are dominant, other techniques can be applied for the detection of piperazine derivatives.

Spectrophotometric methods are generally used for quantification in pharmaceutical formulations rather than complex biological matrices. These methods rely on the formation of a colored complex that can be measured with a UV-Visible spectrophotometer. Strategies include the formation of N-nitroso derivatives by reaction with nitrous acid or the creation of colored ion-pair or charge-transfer complexes. nih.govmdpi.com

Electrochemical detection offers a sensitive alternative for the determination of electroactive compounds like aryl piperazines. researchgate.netmdpi.com Techniques such as voltammetry measure the current resulting from the oxidation of the analyte at an electrode surface. researchgate.net Studies on mCPP and other aryl piperazines have shown that these compounds can be oxidized at a carbon electrode, providing a measurable analytical signal. researchgate.netmdpi.com This approach can be highly sensitive, with reported limits of detection in the sub-micromolar range, and can be applied to the analysis of pharmaceutical preparations and biological fluids after a clean-up step. researchgate.netresearchgate.net

Method Validation Parameters (Sensitivity, Specificity, Linearity)

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be thoroughly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). ich.org Key validation parameters include:

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. ich.org For piperazine derivatives, LODs can range from the ppm (μg/mL) level for HPLC-UV down to the low ppb (ng/mL) or even ppt (B1677978) (pg/mL) level for LC-MS/MS. mdpi.comjocpr.com For instance, an HPLC-UV method for derivatized piperazine reported an LOD of 30 ppm, while electrochemical methods for aryl piperazines have achieved LODs around 0.1 µg/mL. jocpr.comresearchgate.net

Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. ich.org Mass spectrometry-based methods (GC-MS and LC-MS/MS) offer very high specificity due to the detection of characteristic mass fragments or transitions. nih.govnih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. ich.org The relationship is typically evaluated by linear regression analysis, and a correlation coefficient (r²) value greater than 0.99 is generally required. hakon-art.com Analytical methods for piperazines have demonstrated excellent linearity over wide concentration ranges, for example from 1 to 1000 ng/mL in an LC-MS method. hakon-art.commdpi.com

Table 4: Summary of Reported Validation Parameters for Piperazine Derivative Analysis
TechniqueParameterReported Value/RangeReference
GC-FID LOD0.005 - 0.008% of analyte concentration hakon-art.com
Linearity (r²)> 0.999 hakon-art.com
Accuracy (% Recovery)99.0 - 101.0% hakon-art.com
HPLC-UV (derivatized) LOD30 ppm jocpr.comnih.gov
LOQ90 ppm nih.gov
LC-MS Linearity Range1 - 1000 ng/mL mdpi.com
Electrochemical LOD~0.15 µg/mL researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a ligand, such as 1-[1-(2-Chlorophenyl)ethyl]piperazine, and its potential biological targets.

In silico docking studies for various arylpiperazine derivatives have been performed to elucidate their binding modes with a range of receptors, including but not limited to, dopamine (B1211576), serotonin (B10506), and adrenergic receptors, as well as various enzymes and transporters. nih.govmdpi.comnih.govmdpi.com For this compound, a typical molecular docking workflow would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Identification and Preparation of the Receptor: A specific protein target would be chosen based on the hypothesized mechanism of action. The 3D structure of the receptor, often obtained from protein data banks, would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: Using specialized software, the ligand would be placed into the receptor's binding site in multiple conformations and orientations. A scoring function would then be used to estimate the binding affinity for each pose.

The results of such a simulation would provide a binding score, indicating the strength of the interaction, and a detailed view of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, studies on similar chlorophenylpiperazine (B10847632) analogues have explored their affinity for the dopamine transporter, identifying key interactions that drive their binding. nih.gov Although specific docking studies on this compound are not readily found, this methodology remains a powerful tool to predict its potential biological targets and guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors.

While a specific QSAR model for this compound has not been identified in the surveyed literature, the general approach for arylpiperazine derivatives has been established. nih.govmdpi.com A QSAR study involving this compound would typically include the following steps:

Data Set Collection: A series of compounds with structural similarity to this compound and their corresponding measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices, would be calculated for each compound in the dataset.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. mdpi.com The predictive power of the model would then be rigorously validated.

The resulting QSAR model could be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards more promising candidates.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the conformational flexibility of a ligand, the stability of a ligand-receptor complex, and the dynamic behavior of the system.

For this compound, MD simulations could be employed to:

Analyze Conformational Preferences: Investigate the different conformations that the molecule can adopt in various environments, such as in a vacuum, in water, or within a protein binding site. nih.govnjit.edu

Assess Binding Stability: Once docked into a receptor, an MD simulation can be run on the complex to assess the stability of the binding pose over time. This can reveal important dynamic interactions that are not captured by static docking.

Calculate Binding Free Energies: Advanced MD simulation techniques can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.

While specific MD simulation studies for this compound are not prevalent in the literature, the methodology has been applied to understand the dynamics of other ligand-receptor systems, including those involving piperazine-containing compounds. nih.govresearchgate.net

Prediction of ADMET Properties in silico

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. researchgate.net In silico ADMET prediction models use a compound's structure to estimate its pharmacokinetic and toxicological profile, helping to identify potential liabilities early in the development process. simulations-plus.comsygnaturediscovery.comnih.gov

A variety of software platforms are available to predict the ADMET properties of a molecule like this compound. researchgate.netnih.gov These tools can provide predictions for a wide range of parameters, which can be presented in a data table format.

Table 1: Predicted ADMET Properties of this compound

Property Predicted Value Interpretation
Absorption
Human Intestinal Absorption High Likely to be well-absorbed from the gut.
Caco-2 Permeability Moderate to High Suggests good potential for crossing the intestinal barrier.
P-glycoprotein Substrate Yes/No Predicts whether the compound is likely to be pumped out of cells by P-gp.
Distribution
Blood-Brain Barrier (BBB) Penetration High Indicates potential for central nervous system activity.
Plasma Protein Binding High The compound is likely to be highly bound to plasma proteins.
Metabolism
CYP450 2D6 Inhibition Yes/No Predicts potential for drug-drug interactions.
CYP450 3A4 Inhibition Yes/No Predicts potential for drug-drug interactions.
Excretion
Renal Clearance Low to Moderate Suggests the primary route of elimination may be metabolic.
Toxicity
Ames Mutagenicity Negative Low likelihood of being mutagenic.
hERG Inhibition Low/Medium/High Predicts the risk of cardiac toxicity.

Note: The values in this table are illustrative and would need to be generated using specific ADMET prediction software. The actual predicted values may vary depending on the software and algorithms used.

These in silico predictions, while not a substitute for experimental data, are invaluable for guiding the design and selection of compounds with favorable drug-like properties. neliti.com

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure of a molecule. superfri.orgmdpi.com These calculations can be used to determine a variety of electronic properties that are important for understanding a molecule's reactivity and intermolecular interactions.

For this compound, quantum chemical calculations could be used to determine:

Molecular Geometry: To obtain a precise, optimized 3D structure of the molecule.

Distribution of Electron Density: To identify electron-rich and electron-poor regions of the molecule, which can indicate sites of potential interaction.

Molecular Orbitals: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): To visualize the electrostatic potential on the surface of the molecule, which can help to predict how it will interact with other molecules.

Note: The values in this table are hypothetical and would require specific quantum chemical calculations to be determined.

These calculated electronic properties can be used as descriptors in QSAR models and can provide a deeper understanding of the factors driving ligand-receptor recognition. researchgate.net

Future Directions and Research Applications of 1 1 2 Chlorophenyl Ethyl Piperazine

Development as Pharmacological Probes for Receptor Systems

Piperazine (B1678402) derivatives are well-documented for their interactions with a variety of receptor systems in the body, particularly in the central nervous system. ontosight.aisilae.it Compounds structurally related to 1-[1-(2-Chlorophenyl)ethyl]piperazine, such as those containing a chlorophenylpiperazine (B10847632) moiety, have shown affinity for serotonergic and dopaminergic receptors. silae.itsilae.it For instance, m-chlorophenylpiperazine (m-CPP) is a known serotonin (B10506) receptor agonist. silae.itnih.gov This suggests that this compound could be developed as a pharmacological probe to investigate the structure and function of these and other receptor systems.

The utility of a compound as a pharmacological probe is dependent on its specificity and affinity for a particular receptor. Future research could focus on characterizing the binding profile of this compound across a panel of receptors to determine its selectivity. The table below illustrates the receptor binding affinities of some representative piperazine derivatives, highlighting the potential for this class of compounds to be developed into selective pharmacological probes.

CompoundReceptor Target(s)Reported Activity
m-chlorophenylpiperazine (m-CPP)Serotonin (5-HT) ReceptorsAgonist silae.itnih.gov
Trifluoromethylphenylpiperazine (TFMPP)Serotonin (5-HT) ReceptorsAgonist silae.itsilae.it
1-(2-methoxyphenyl)piperazineSerotonin and Dopamine (B1211576) ReceptorsVaries with specific receptor subtype
1-Pyrimidin-2-yl-piperazineSerotonin and Dopamine ReceptorsVaries with specific receptor subtype

This table presents data for structurally related compounds to illustrate the potential pharmacological profile of this compound.

Utility in Understanding Neurobiological Mechanisms

Given the prevalence of the piperazine scaffold in drugs targeting the central nervous system, this compound holds potential for use in studies aimed at elucidating complex neurobiological mechanisms. silae.itsilae.it The interaction of piperazine derivatives with neurotransmitter systems makes them valuable tools for investigating the underlying causes of neurological and psychiatric disorders. silae.itsilae.it

For example, compounds that modulate serotonergic or dopaminergic signaling can be used to study the pathophysiology of conditions such as depression, anxiety, and schizophrenia. silae.it By observing the physiological and behavioral effects of this compound in preclinical models, researchers could gain insights into the roles of specific receptor systems in these disorders. Further investigation into the effects of this compound on neuronal firing, neurotransmitter release, and downstream signaling pathways could provide a more detailed understanding of its mechanism of action and its potential for therapeutic development.

Potential as Scaffolds for Novel Chemical Entity Design

The piperazine ring is considered a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.netconsensus.app This is due to its synthetic tractability and its ability to be readily modified to optimize pharmacokinetic and pharmacodynamic properties. nih.govnih.gov The structure of this compound offers several points for chemical modification, making it an attractive starting point for the design of new chemical entities.

The two nitrogen atoms of the piperazine ring can be functionalized with a wide variety of substituents to explore the structure-activity relationships and to fine-tune the compound's biological activity. researchgate.netnih.gov The 2-chlorophenyl group can also be modified to explore the effects of different substitution patterns on receptor affinity and selectivity. The ethyl linker can be altered in length or rigidity to further optimize the compound's interaction with its biological target. The potential for derivatization of the this compound scaffold is vast, offering the possibility of creating new compounds with improved therapeutic profiles for a range of diseases. nih.govconsensus.app

Scaffold ModificationPotential Impact on Properties
Substitution at the N4-position of the piperazine ringAlteration of receptor binding affinity and selectivity
Modification of the chlorophenyl ringEnhancement of potency and modulation of pharmacokinetic properties
Alteration of the ethyl linkerOptimization of the orientation of the pharmacophore in the receptor binding pocket

Advanced Methodological Approaches in Piperazine Research

The continued interest in piperazine derivatives has driven the development of advanced methodological approaches for their synthesis, purification, and characterization. Modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions and reductive amination, have facilitated the efficient and diverse synthesis of piperazine-containing compounds. nih.gov These methods could be applied to the synthesis of novel analogs of this compound.

In terms of analysis, techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are crucial for the purification and characterization of these compounds. sigmaaldrich.com Advanced structural elucidation methods, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed information about the three-dimensional structure of these molecules and their interactions with biological targets. Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of piperazine derivatives to their receptors, thereby guiding the design of new and more potent compounds. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[1-(2-Chlorophenyl)ethyl]piperazine, and how can reaction conditions be standardized to improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chlorophenethyl derivatives with piperazine under reflux in polar aprotic solvents (e.g., ethanol or toluene) . Key parameters include:

  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Catalysts : Use of bases like K₂CO₃ to deprotonate piperazine and enhance reactivity .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol to achieve >95% purity .
    • Data Standardization : Monitor reaction progress via TLC (Rf ~0.5 in CH₂Cl₂/MeOH 9:1) and confirm purity via NMR (δ 2.5–3.5 ppm for piperazine protons) .

Q. How can structural characterization of this compound be performed to distinguish it from positional isomers?

  • Analytical Workflow :

  • NMR : Compare aromatic proton signals (e.g., δ 7.2–7.4 ppm for ortho-chlorophenyl vs. δ 6.8–7.0 ppm for para-substituted analogs) .
  • Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z ~265) and fragmentation patterns (loss of Cl- or piperazine ring) .
  • X-ray Crystallography : Resolve chair conformation of the piperazine ring and dihedral angles between substituents .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence the compound’s binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors)?

  • Mechanistic Insights : The 2-chlorophenyl group enhances lipophilicity, promoting blood-brain barrier penetration. Its steric bulk and electron-withdrawing effects stabilize π-π stacking with receptor aromatic residues (e.g., 5-HT₁A) .
  • Experimental Design :

  • Radioligand Binding Assays : Use [³H]WAY-100635 (5-HT₁A) or [³H]SCH-23390 (D₁) to measure IC₅₀ values.
  • Molecular Docking : Compare binding poses of 2-chloro vs. 3-/4-chloro analogs using AutoDock Vina .
    • Data Contradictions : Note discrepancies between in vitro binding (nM affinity) and in vivo efficacy (e.g., behavioral assays), possibly due to pharmacokinetic factors .

Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies of piperazine derivatives?

  • Case Study : If this compound shows higher in vitro activity but lower in vivo potency than its 4-chloro analog:

  • Hypothesis Testing : Evaluate metabolic stability (CYP450 assays) or plasma protein binding (equilibrium dialysis) to identify pharmacokinetic bottlenecks .
  • Isosteric Replacement : Substitute the chloro group with CF₃ or OCH₃ to balance lipophilicity and metabolic resistance .
    • Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with biological activity .

Q. How can in silico methods predict the metabolic pathways of this compound?

  • Computational Workflow :

  • Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to simulate Phase I (oxidation at piperazine N) and Phase II (glucuronidation) reactions .
  • CYP450 Interaction : Dock the compound into CYP3A4/2D6 active sites to identify vulnerable sites (e.g., N-dealkylation hotspots) .
    • Experimental Validation : Confirm predictions via LC-MS/MS analysis of hepatocyte incubations .

Methodological Challenges and Solutions

Q. What are the best practices for handling discrepancies in spectroscopic data across research groups?

  • Root Causes : Variability in solvent purity, NMR referencing, or sample hydration.
  • Standardization :

  • Use deuterated solvents (CDCl₃ or DMSO-d₆) with TMS as an internal standard.
  • Share raw spectral data (e.g., via Bruker TopSpin) for cross-lab validation .

Q. How can researchers design robust pharmacological assays to evaluate the compound’s neuropsychiatric potential?

  • Assay Design :

  • In Vitro : Primary neuronal cultures + calcium imaging to assess receptor activation .
  • In Vivo : Tail suspension test (for antidepressant activity) or elevated plus maze (for anxiolytic effects) .
    • Controls : Include positive controls (e.g., fluoxetine for SSRIs) and vehicle-treated cohorts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.